2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride 2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219957-01-3
VCID: VC2930014
InChI: InChI=1S/C9H18FNO.ClH/c10-5-8-12-7-4-9-3-1-2-6-11-9;/h9,11H,1-8H2;1H
SMILES: C1CCNC(C1)CCOCCF.Cl
Molecular Formula: C9H19ClFNO
Molecular Weight: 211.7 g/mol

2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride

CAS No.: 1219957-01-3

Cat. No.: VC2930014

Molecular Formula: C9H19ClFNO

Molecular Weight: 211.7 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride - 1219957-01-3

Specification

CAS No. 1219957-01-3
Molecular Formula C9H19ClFNO
Molecular Weight 211.7 g/mol
IUPAC Name 2-[2-(2-fluoroethoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C9H18FNO.ClH/c10-5-8-12-7-4-9-3-1-2-6-11-9;/h9,11H,1-8H2;1H
Standard InChI Key XNMGGXWPIJPDCR-UHFFFAOYSA-N
SMILES C1CCNC(C1)CCOCCF.Cl
Canonical SMILES C1CCNC(C1)CCOCCF.Cl

Introduction

Chemical Properties and Structure

2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is characterized by a piperidine ring with a 2-fluoroethoxy-ethyl substituent. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

Physical and Chemical Characteristics

The compound has the following key properties:

PropertyValue
CAS Number1220016-39-6
Molecular FormulaC₉H₁₉ClFNO
Molecular Weight211.70 g/mol
MDL NumberMFCD13560203
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The structure consists of a six-membered piperidine ring with a 2-(2-fluoroethoxy)ethyl side chain at the 2-position, forming a hydrochloride salt . This creates a molecule with potential hydrogen bonding capabilities through the nitrogen atom and the oxygen in the side chain, while the fluorine atom introduces unique electronic properties.

Related Compounds and Structural Variations

2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride belongs to a family of fluoroethoxy-substituted piperidine derivatives. Notable positional isomers include:

  • 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride (CAS: 1220016-39-6)

  • 4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride (CAS: 1219967-26-6)

These positional isomers differ in the location of the substituent on the piperidine ring, which can significantly affect their biological activity and physicochemical properties. The strategic placement of the 2-(2-fluoroethoxy)ethyl group at different positions allows for exploration of structure-activity relationships in drug development.

Synthesis Methods

Various approaches can be employed for the synthesis of 2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride, drawing from established methods for similar compounds.

Fluoroethylation Approaches

One potential synthetic route involves fluoroethylation of appropriate piperidine derivatives. This typically employs fluoroethylating reagents such as 2-fluoroethyl tosylate ([18F]FETs) or 2-fluoroethyl-1,3-disulfonate ([18F]FEBr2Bs), particularly when radiolabeled versions are desired .

The general reaction involves:

  • Preparation of a suitable piperidine intermediate

  • Introduction of the fluoroethoxy group using selective fluoroethylation reagents

  • Formation of the hydrochloride salt

Studies have shown that different fluoroethylating reagents exhibit varying reactivity, with [18F]FEBr2Bs providing higher radiochemical yields (87%) compared to [18F]FETs (64%) in model compounds .

Direct Substitution Methods

For similar compounds like 2-piperidinoethylchloride hydrochloride, direct substitution reactions have been reported:

  • Reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol

  • Conversion to the corresponding 2-chloroethyl derivative using thionyl chloride

  • Crystallization of the hydrochloride salt

This approach could potentially be modified to introduce the fluoroethoxy group instead of the chloroethyl moiety.

Pharmacological Properties and Applications

The fluoroethoxy-substituted piperidine structure suggests potential applications in central nervous system (CNS) drug development. While specific data on 2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is limited, insights can be drawn from research on similar compounds.

Physicochemical Properties Relevant to Drug Development

Fluorinated compounds often demonstrate improved pharmacokinetic properties compared to their non-fluorinated counterparts. Studies on similar fluoroethoxy-1,4-diphenethylpiperidine analogs have reported:

  • Good lipophilicity with logP values in the range of 5.21–5.80

  • Moderate to good water solubility (0.41–6.14 mg/mL)

  • pKa values in the range of 9.1–9.3

These properties suggest that 2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride might possess a favorable drug-like profile, although specific measurements would be needed to confirm this.

Research Status and Current Applications

Use in Medicinal Chemistry

The compound represents an important structural scaffold in medicinal chemistry research. The fluoroethoxy group serves several purposes:

  • Enhanced Metabolic Stability: Fluorination often reduces susceptibility to metabolic degradation

  • Modified Lipophilicity: The fluorine atom alters the electronic distribution and lipophilicity of the molecule

  • Potential PET Imaging: Fluorinated compounds can be readily adapted for positron emission tomography (PET) imaging by substituting with 18F isotope

Comparison with Related Compounds

Closely related compounds have shown diverse applications:

CompoundCAS NumberKey FeaturesPotential Applications
2-[2-(2-Fluoroethoxy)ethyl]piperidine HCl1220016-39-62-position substituentMedicinal chemistry research
3-[2-(2-Fluoroethoxy)ethyl]piperidine HCl1220016-39-63-position substituentVMAT2 inhibition studies
4-[2-(2-Fluoroethoxy)ethyl]piperidine HCl1219967-26-64-position substituentStructural diversity in SAR studies
2-[2-(2-Fluorophenoxy)ethyl]piperidine HCl1220018-87-0Contains fluorophenoxy groupCNS-targeted drug development
N-(2-Chloroethyl)Piperidine HCl2008-75-5Contains chloroethyl groupPrecursor in synthesis

This comparison highlights the structural diversity that can be achieved through positional isomerism and substitution of different functional groups, potentially leading to varying biological activities and applications.

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